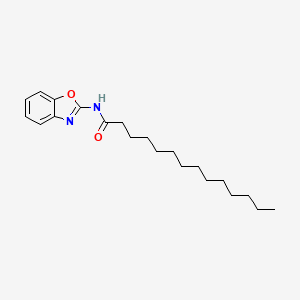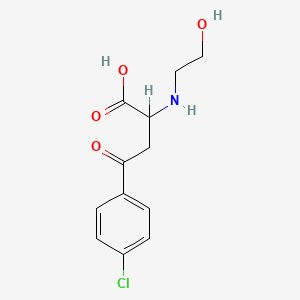![molecular formula C19H24O2 B1660690 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol CAS No. 81910-71-6](/img/structure/B1660690.png)
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is an organic compound known for its unique structural properties and applications. It is characterized by the presence of tert-butyl groups and hydroxyl functionalities, which contribute to its stability and reactivity. This compound is often used in various industrial and scientific applications due to its antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol typically involves the alkylation of phenolic compounds. One common method is the Friedel-Crafts alkylation, where tert-butyl groups are introduced to the phenol ring using tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same Friedel-Crafts alkylation but on a larger scale, with stringent control over reaction parameters to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: In studies related to oxidative stress and its impact on cellular functions.
Medicine: As a potential therapeutic agent for diseases related to oxidative damage.
Industry: In the production of plastics, rubber, and other materials to enhance their durability and lifespan.
Wirkmechanismus
The antioxidant mechanism of 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol involves the donation of hydrogen atoms from the hydroxyl group to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, while the pathways involved are primarily related to redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.
Butylated Hydroxyanisole (BHA): Used as a food preservative and antioxidant.
Tert-Butylhydroquinone (TBHQ): Known for its strong antioxidant properties.
Uniqueness
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is unique due to its specific structural arrangement, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and effectiveness in various applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
81910-71-6 |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C19H24O2/c1-12-6-7-17(20)14(8-12)11-15-9-13(2)10-16(18(15)21)19(3,4)5/h6-10,20-21H,11H2,1-5H3 |
InChI-Schlüssel |
AQADVFQTWTZWGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)


![1-Phenyl-5-[3-(1-phenyltetrazol-5-yl)sulfanylpropylsulfanyl]tetrazole](/img/structure/B1660611.png)








![3,4,5-triethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B1660631.png)
